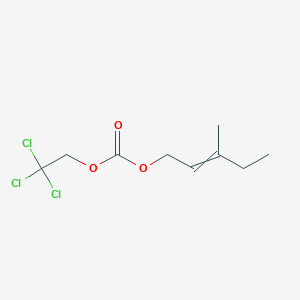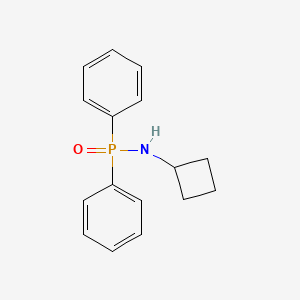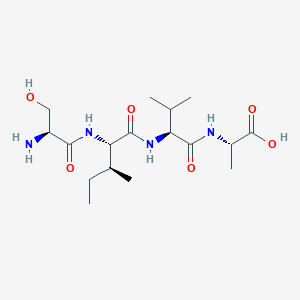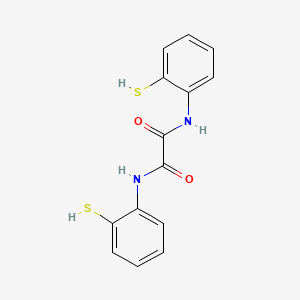
3-Methylpent-2-en-1-yl 2,2,2-trichloroethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylpent-2-en-1-yl 2,2,2-trichloroethyl carbonate is an organic compound with a complex structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpent-2-en-1-yl 2,2,2-trichloroethyl carbonate typically involves the reaction of 3-Methylpent-2-en-1-ol with 2,2,2-trichloroethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the carbonate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylpent-2-en-1-yl 2,2,2-trichloroethyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the trichloroethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-Methylpent-2-en-1-yl 2,2,2-trichloroethyl carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methylpent-2-en-1-yl 2,2,2-trichloroethyl carbonate involves its interaction with specific molecular targets. The trichloroethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the modification of molecular structures. This property makes it valuable in synthetic chemistry and biochemical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 2-methylbut-3-yn-2-yl carbonate: Similar in structure but with different functional groups.
2-Methyl-3-butyne-2-ol: Another related compound with distinct chemical properties
Uniqueness
3-Methylpent-2-en-1-yl 2,2,2-trichloroethyl carbonate stands out due to its unique combination of the trichloroethyl group and the unsaturated carbon chain. This combination imparts specific reactivity and versatility in various chemical reactions, making it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
821006-37-5 |
|---|---|
Formule moléculaire |
C9H13Cl3O3 |
Poids moléculaire |
275.6 g/mol |
Nom IUPAC |
3-methylpent-2-enyl 2,2,2-trichloroethyl carbonate |
InChI |
InChI=1S/C9H13Cl3O3/c1-3-7(2)4-5-14-8(13)15-6-9(10,11)12/h4H,3,5-6H2,1-2H3 |
Clé InChI |
UBISGJVFAUCUAK-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CCOC(=O)OCC(Cl)(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]-](/img/structure/B14210515.png)
![2,2'-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol)](/img/structure/B14210518.png)
![N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(heptan-2-yl)ethane-1,2-diamine](/img/structure/B14210527.png)

methanone](/img/structure/B14210533.png)


![5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid](/img/structure/B14210567.png)


![(4R)-4-[(4-methoxyphenoxy)methyl]-5-phenyl-3,4-dihydro-2H-pyran](/img/structure/B14210605.png)

![3-Bromo-N,N-dipropyl-4-[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine](/img/structure/B14210612.png)
